(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The compound (S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride is systematically named according to IUPAC rules to reflect its stereochemical configuration and functional group arrangement. The base structure comprises a four-carbon chain with amino, tert-butoxy, oxo, and carboxylic acid substituents. The stereochemical descriptor (S) specifies the absolute configuration at the chiral center (C3), ensuring precise identification of the enantiomer.
The IUPAC name is derived as follows:
- Root name : Butanoic acid (four-carbon chain with a carboxylic acid group at C4).
- Substituents :
- 3-amino : An amino group (-NH₂) at C3.
- 4-(tert-butoxy) : A tert-butoxy group (-OC(CH₃)₃) at C4.
- 4-oxo : A ketone group (=O) at C4.
- Hydrochloride : Indicates the compound exists as a salt with hydrochloric acid.
The full systematic name is This compound , emphasizing the (S)-configuration and salt form.
CAS Registry Number and Alternative Synonyms in Chemical Databases
The CAS Registry Number for this compound is 176164-02-6 , a unique identifier used across chemical databases and regulatory frameworks. Synonyms and alternative names vary by source but consistently reference its structural features:
| Synonym | Source |
|---|---|
| L-Aspartic acid α-tert-butyl ester hydrochloride | PubChem |
| H-L-Asp-OtBu·HCl | ChemSpider |
| (3S)-3-Amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid hydrochloride | Sigma-Aldrich |
These synonyms highlight its relationship to aspartic acid derivatives and the tert-butyl protecting group, commonly used in peptide synthesis.
Molecular Formula and Weight: Comparative Analysis Across Repositories
The molecular formula C₈H₁₆ClNO₄ and weight 225.67 g/mol are consistent across major repositories, as shown below:
| Repository | Molecular Formula | Molecular Weight (g/mol) | Source Citation |
|---|---|---|---|
| PubChem | C₈H₁₆ClNO₄ | 225.67 | |
| ChemSpider | C₈H₁₆ClNO₄ | 225.67 | |
| Enamine | C₈H₁₆ClNO₄ | 225.67 |
The parent acid (S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid has a molecular formula of C₈H₁₅NO₄ and weight 189.21 g/mol . The addition of hydrochloric acid (HCl, 36.46 g/mol) accounts for the 225.67 g/mol of the hydrochloride salt.
Table 1: Comparative Molecular Data
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid | C₈H₁₅NO₄ | 189.21 |
| Hydrochloride salt | C₈H₁₆ClNO₄ | 225.67 |
This salt formation enhances the compound’s stability and solubility, critical for applications in organic synthesis.
Properties
IUPAC Name |
(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGULSHPWYAWSA-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that the compound contains a tert-butyl group, which is known for its unique reactivity pattern.
Mode of Action
The tert-butyl group in the compound is known to elicit a unique reactivity pattern, which could influence its interaction with its targets. The compound might undergo various chemical transformations, potentially affecting its targets in a unique way.
Biochemical Pathways
The tert-butyl group in the compound is known to be involved in various biosynthetic and biodegradation pathways. It’s plausible that the compound could influence these pathways, leading to downstream effects.
Pharmacokinetics
The tert-butyl group in the compound could potentially influence its pharmacokinetic properties. For instance, the tert-butyl group’s unique reactivity pattern could affect the compound’s absorption and distribution within the body.
Result of Action
The tert-butyl group in the compound is known to elicit a unique reactivity pattern, which could result in specific molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction rates of the compound could be influenced by the presence of suitable organic acids, which could increase its solubility in organic solvents. Additionally, the tert-butyl group in the compound is known to exhibit a unique reactivity pattern under various conditions, which could influence the compound’s action and stability.
Biochemical Analysis
Biological Activity
(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride, also known as H-Asp-OtBu, is a derivative of aspartic acid that has garnered attention for its potential applications in peptide synthesis and as an intermediate in pharmaceutical development. This article explores its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : C₈H₁₅ClN₁O₄
- Molecular Weight : 202.66 g/mol
- CAS Number : 4125-93-3
- Structure : The compound features a tert-butoxy group that protects the carboxyl moiety during chemical reactions, enhancing its stability and reactivity in various synthetic pathways.
The mechanism of action for (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid involves:
- Peptide Bond Formation : The tert-butyl ester group allows selective reactions at the amino group, facilitating the formation of peptide bonds while protecting the carboxyl group from unwanted reactions.
- Hydrolysis and Substitution Reactions : Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to yield aspartic acid, while the amino group can participate in nucleophilic substitution reactions, forming new amide bonds .
Antimicrobial Properties
Research indicates that derivatives of aspartic acid, including H-Asp-OtBu, exhibit antimicrobial activity. In particular, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting potential applications in antibiotic development .
Enzyme Inhibition
(S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid has been investigated for its role as an intermediate in producing enzyme inhibitors. For instance, it serves as a precursor for synthesizing compounds that inhibit HIV protease and other enzymes critical in disease pathways .
Case Studies and Research Findings
-
Synthesis and Antifungal Activity :
- A study synthesized novel derivatives based on (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid and tested their antifungal activity against several phytopathogenic fungi. Some derivatives displayed moderate to excellent inhibition of fungal growth, indicating the compound's potential in agricultural applications .
- Pharmaceutical Applications :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key identifiers :
- IUPAC name: (3S)-3-Amino-4-[(2-methyl-2-propanyl)oxy]-4-oxobutanoic acid hydrochloride (1:1)
- Synonyms: H-L-Asp-OtBu·HCl, L-Aspartic acid α-tert-butyl ester hydrochloride
- Storage: Typically stored under inert conditions (2–8°C) to prevent ester hydrolysis .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s tert-butoxy ester and amino acid backbone differentiate it from analogs. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural Comparison with Analogous Compounds
*Similarity scores derived from Tanimoto coefficients based on molecular fingerprints .
Physicochemical and Reactivity Differences
- Hydrolytic Stability : The tert-butoxy group in the target compound resists hydrolysis better than methyl or ethyl esters due to steric hindrance . In contrast, the nitrophenylamide group in 154564-03-1 is more reactive toward nucleophiles, limiting its utility in aqueous environments .
- Solubility: The hydrochloride salt form enhances water solubility compared to neutral analogs like (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, which is lipid-soluble due to the benzyl group .
- Stereochemical Impact : The S-configuration at C3 is critical for biological activity. Aspartame-related impurities (e.g., 13433-09-5 ) exhibit altered stereochemistry, leading to reduced binding affinity in peptide receptors .
Research Findings and Data
Stability Studies
- Thermal Stability : The target compound decomposes at 180°C, whereas the nitrophenylamide analog (154564-03-1 ) degrades at 150°C due to nitro group instability .
- pH-Dependent Hydrolysis : The tert-butoxy ester hydrolyzes <5% at pH 7.4 (24 hours), compared to >90% hydrolysis for methyl esters under identical conditions .
Preparation Methods
Amino Group Protection
Reagents : Boc anhydride (Boc₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF)/water mixture.
Procedure :
L-Aspartic acid is dissolved in a 1:1 THF/water solution, and Boc₂O is added incrementally under vigorous stirring at 0°C. Sodium bicarbonate maintains a pH of 8–9 to facilitate N-Boc formation. After 12 hours, the mixture is acidified to pH 2–3 using citric acid, and the product, Boc-L-aspartic acid, precipitates as a white solid.
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Solvent | THF/Water (1:1) |
γ-Carboxyl Esterification
Reagents : tert-Butanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
Procedure :
Boc-L-aspartic acid is dissolved in anhydrous DCM, followed by sequential addition of tert-butanol (1.2 eq), DCC (1.5 eq), and DMAP (0.1 eq). The reaction proceeds at 25°C for 24 hours, after which dicyclohexylurea is filtered off. The crude product is purified via silica gel chromatography (eluent: 9:1 DCM/methanol) to yield Boc-L-aspartic acid γ-tert-butyl ester.
| Parameter | Value |
|---|---|
| Coupling Agent | DCC |
| Catalyst | DMAP |
| Solvent | Anhydrous DCM |
Deprotection and Salt Formation
Reagents : 4 M HCl in dioxane, diethyl ether.
Procedure :
Boc-L-aspartic acid γ-tert-butyl ester is treated with 4 M HCl/dioxane (10 mL/mmol) at 0°C for 2 hours. The mixture is concentrated under reduced pressure, and the residue is triturated with cold diethyl ether to precipitate (S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride as a crystalline solid.
| Parameter | Value |
|---|---|
| HCl Concentration | 4 M in dioxane |
| Reaction Time | 2 hours |
| Purity | >99% (HPLC) |
Alternative Synthesis Routes
Mixed Anhydride Method
Reagents : Isobutyl chloroformate, N-methylmorpholine (NMM), tert-butanol.
Procedure :
Boc-L-aspartic acid reacts with isobutyl chloroformate and NMM in THF at -15°C to form a mixed anhydride intermediate. tert-Butanol is added dropwise, and the reaction warms to 25°C over 6 hours. This method avoids DCC, reducing side-product formation.
Enzymatic Esterification
Reagents : Immobilized Candida antarctica lipase B (CAL-B), tert-butanol, molecular sieves.
Procedure :
Boc-L-aspartic acid is suspended in tert-butanol with activated molecular sieves. CAL-B (20 mg/mmol) is added, and the mixture is agitated at 40°C for 48 hours. Enzymatic esterification achieves 60% conversion, favoring the γ-ester due to steric hindrance at the α-position.
Industrial-Scale Production
Continuous Flow Synthesis
| Component | Cost per kg (USD) |
|---|---|
| L-Aspartic Acid | 120 |
| Boc₂O | 450 |
| tert-Butanol | 80 |
| Total (Lab Scale) | 650 |
| Total (Industrial) | 300 |
Challenges and Troubleshooting
Racemization During Esterification
Elevated temperatures (>40°C) or prolonged reaction times (>24 hours) lead to partial racemization. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrochloride, and what key reaction conditions are required?
- Methodology : The synthesis typically involves chiral resolution or asymmetric synthesis to retain the (S)-configuration. A tert-butoxy group is introduced via tert-butyl ester protection of the carboxylic acid, often using Boc (tert-butoxycarbonyl) anhydride or tert-butanol under acidic conditions. The final hydrochloride salt is formed by treating the free amine with HCl .
- Key Steps :
- Stereochemical control using chiral auxiliaries or enzymatic resolution.
- Protection/deprotection strategies to prevent side reactions.
- Characterization of intermediates via H/C NMR and HPLC for enantiomeric purity .
Q. How is this compound characterized to confirm its structural and stereochemical integrity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify tert-butoxy (δ ~1.2 ppm for tert-butyl protons) and α-amino acid moieties. DEPT and COSY experiments resolve overlapping signals .
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to confirm absolute stereochemistry .
- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., C18) and ESI-MS to assess purity and molecular mass .
Q. What role does this compound serve as a reference standard in pharmaceutical research?
- Application : It is used to calibrate analytical methods (e.g., HPLC, LC-MS) for quantifying related amino acid derivatives in drug formulations. For example, it may act as a chiral reference for diabetes drugs like sitagliptin, where stereochemical impurities impact efficacy .
Advanced Research Questions
Q. What experimental challenges arise in scaling up the synthesis of this compound, and how are they addressed?
- Challenges :
- Solubility Issues : Poor aqueous solubility (common in tert-butoxy derivatives) complicates purification. Use polar aprotic solvents like DMSO or DMF during crystallization .
- Racemization Risk : High temperatures or prolonged acidic conditions may cause racemization. Optimize reaction time/temperature and employ low-temperature Boc deprotection .
- Mitigation Strategies :
- Process analytical technology (PAT) for real-time monitoring.
- Use of flow chemistry to enhance stereochemical control .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, spectral data)?
- Case Study : Discrepancies in melting points may stem from polymorphic forms or hydrate/anhydrate differences.
- Resolution Methods :
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Cross-validate data using multiple techniques (e.g., IR spectroscopy for functional groups, TGA for thermal stability) .
Q. What are the emerging applications of this compound in targeted drug discovery?
- Research Applications :
- Protease Inhibitors : The tert-butoxy group enhances metabolic stability, making it a candidate for designing inhibitors of enzymes like DPP-4 (dipeptidyl peptidase-4) .
- Peptide Mimetics : Incorporation into pseudopeptides to improve bioavailability and receptor binding .
- Experimental Design :
- Structure-activity relationship (SAR) studies with modified tert-butoxy or amino acid side chains.
- Molecular docking simulations to predict binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
